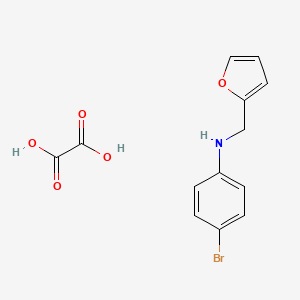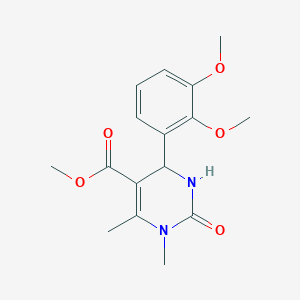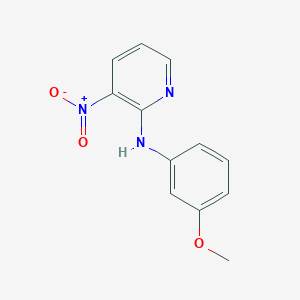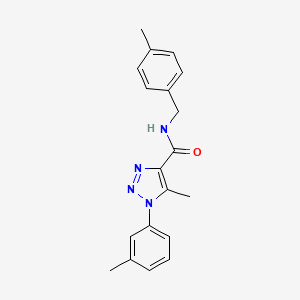
(4-bromophenyl)(2-furylmethyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromophenyl)(2-furylmethyl)amine oxalate, also known as BFMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFMO is a heterocyclic amine that belongs to the class of benzofuran derivatives. The compound has a unique structure that makes it an attractive candidate for use in drug discovery, medicinal chemistry, and other related fields. In
Wissenschaftliche Forschungsanwendungen
(4-bromophenyl)(2-furylmethyl)amine oxalate has been the subject of various scientific research studies due to its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to possess antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases.
Wirkmechanismus
The mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate is not fully understood, but it is believed to involve the inhibition of key enzymes that are involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
(4-bromophenyl)(2-furylmethyl)amine oxalate has been shown to have significant biochemical and physiological effects on cancer cells. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been shown to inhibit the migration and invasion of cancer cells, which could be useful in preventing the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-bromophenyl)(2-furylmethyl)amine oxalate is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. The compound also exhibits antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases. However, one of the limitations of (4-bromophenyl)(2-furylmethyl)amine oxalate is its low solubility in water, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (4-bromophenyl)(2-furylmethyl)amine oxalate. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new derivatives of (4-bromophenyl)(2-furylmethyl)amine oxalate with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in drug discovery and medicinal chemistry.
Conclusion
In conclusion, (4-bromophenyl)(2-furylmethyl)amine oxalate, or (4-bromophenyl)(2-furylmethyl)amine oxalate, is a promising compound with potential applications in various fields, including drug discovery and medicinal chemistry. The compound exhibits potent antitumor, antimicrobial, and antifungal properties, making it an attractive candidate for the development of new drugs. The synthesis method has been optimized over the years to ensure high yields and purity of the compound. Further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in the future.
Synthesemethoden
The synthesis of (4-bromophenyl)(2-furylmethyl)amine oxalate is a multistep process that involves the reaction of 4-bromobenzaldehyde and furfurylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalic acid to yield the final product, (4-bromophenyl)(2-furylmethyl)amine oxalate. The synthesis method has been optimized over the years to ensure high yields and purity of the compound.
Eigenschaften
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO.C2H2O4/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;3-1(4)2(5)6/h1-7,13H,8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUAQYPJUVFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5103556.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5103562.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5103567.png)
![6-amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5103568.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103573.png)
![1-ethoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5103576.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5103577.png)
![2-[(4-methoxybenzoyl)amino]-N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B5103590.png)
![N-{[4-(4-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5103598.png)
![mesityl{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanone hydrochloride](/img/structure/B5103608.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)


